N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Description

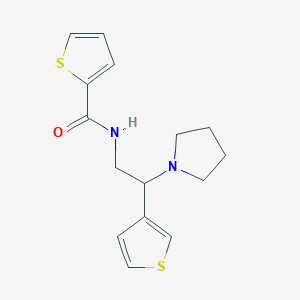

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a carboxamide derivative featuring a pyrrolidine-substituted ethyl linker bridging two thiophene moieties. This compound is structurally characterized by its dual heterocyclic architecture: a thiophene-2-carboxamide group and a thiophen-3-yl substituent, both connected via a pyrrolidin-1-yl ethyl chain. The pyrrolidine ring introduces a tertiary amine, which may enhance solubility and influence receptor-binding interactions.

Properties

IUPAC Name |

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c18-15(14-4-3-8-20-14)16-10-13(12-5-9-19-11-12)17-6-1-2-7-17/h3-5,8-9,11,13H,1-2,6-7,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAMNBICNJMVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and thiophene moieties. These components are known for their biological activity, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features:

- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.

- Thiophene ring : Known for its role in enhancing the pharmacological profile of compounds.

Synthesis

The synthesis typically involves multi-step organic reactions, beginning with the preparation of 2-(thiophen-3-yl)ethylamine, which is then reacted with thiophene-2-carboxylic acid derivatives. The reaction conditions often include the use of bases like triethylamine to facilitate the formation of the desired amide bond.

Anticancer Activity

Research indicates that derivatives containing pyrrolidine and thiophene structures exhibit significant anticancer properties. A study evaluating various compounds demonstrated that those with similar scaffolds showed potent activity against A549 human lung adenocarcinoma cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with specific cellular pathways.

Key Findings :

- Compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cell lines, indicating strong cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | 5.0 |

| 2 | HCT116 | 4.5 |

| 3 | MCF7 | 6.0 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrate effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy :

In vitro tests revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | >64 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as:

- Enzymes : Inhibition of key enzymes involved in cancer cell metabolism.

- Receptors : Modulation of receptor activity leading to altered signaling pathways associated with cell growth and survival.

Case Studies

-

Anticancer Study : A recent study evaluated the effects of this compound on A549 cells, showing a dose-dependent decrease in cell viability compared to standard chemotherapeutics like cisplatin.

- Methodology : Cells were treated with varying concentrations for 24 hours, followed by MTT assays to assess viability.

- Results : The compound reduced viability significantly at concentrations above 5 µM.

-

Antimicrobial Study : Another investigation focused on its efficacy against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Methodology : The disk diffusion method was employed to evaluate inhibition zones against selected pathogens.

- Results : Significant inhibition was observed against Staphylococcus aureus, suggesting potential clinical applications.

Comparison with Similar Compounds

Quinoline-Based Carboxamides ()

Compounds such as SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) and SzR-109 (N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide) share the pyrrolidine/dialkylaminoethyl chain but differ in their heterocyclic core (quinoline vs. thiophene). Key distinctions include:

- Bioactivity: Quinoline analogs in demonstrated stimulation of U937 cells during bacterial infection, suggesting immunomodulatory roles . Thiophene carboxamides, however, are linked to genotoxicity in bacterial and mammalian cells .

Thieno[2,3-b]pyridine Derivatives ()

Compounds like 7c (N-Methyl-3-[(3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl)carbamoyl]-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide) feature fused thiophene-pyridine systems with cyano, ethoxy, and phenyl substituents. Comparison highlights:

- Synthesis : Reactions in DMF or CH₂Cl₂/EtOH under reflux contrast with the acetonitrile-based synthesis of simpler thiophene carboxamides .

Thiophene Carboxamides with Varied Substituents

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

This compound replaces the pyrrolidine-thiophen-3-yl ethyl chain with a nitro-substituted phenyl group. Key differences:

- Electronic Effects : The nitro group is strongly electron-withdrawing, altering reactivity and intermolecular interactions (e.g., C–H⋯O/S contacts in crystal packing) compared to the electron-donating pyrrolidine.

- Structural Geometry : Dihedral angles between the thiophene and benzene rings (8.5–13.5°) are comparable to the target compound’s likely conformation, suggesting similar stacking behavior .

N-(1-ethyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide ()

This indole-thiophene hybrid includes a formyl group on the indole ring, introducing aldehyde reactivity. Contrasts include:

- Synthetic Routes : Pd-catalyzed amidation/cyclization methods differ from classical reflux-based syntheses .

Research Implications and Gaps

While structural analogs provide insight, the target compound’s specific bioactivity remains underexplored. Future studies should prioritize:

Pharmacological Profiling: Screening for antibacterial, antifungal, or immunomodulatory effects.

SAR Analysis : Systematically varying pyrrolidine/thiophene substituents to optimize efficacy and safety.

Comparative Metabolism: Assessing metabolic stability against quinoline and indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.